BenchChemオンラインストアへようこそ!

6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione

Glucocorticoid potency Anti-inflammatory activity Sodium retention

Paramethasone (6α-fluoro-16α-methylprednisolone) is a synthetic, fluorinated glucocorticoid of the long-acting corticosteroid class, exhibiting a biological half-life exceeding 48 hours. Its unique substitution architecture—fluorination exclusively at the 6α position combined with 16α-methylation, without the 9α-fluoro group present in dexamethasone or betamethasone—yields an intermediate anti-inflammatory potency (10× hydrocortisone) with negligible mineralocorticoid activity.

Molecular Formula C22H31FO4
Molecular Weight 378.5 g/mol
CAS No. 378-59-6
Cat. No. B13417440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione
CAS378-59-6
Molecular FormulaC22H31FO4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C)F
InChIInChI=1S/C22H31FO4/c1-12-8-16-14-10-18(23)17-9-13(25)4-6-20(17,2)15(14)5-7-21(16,3)22(12,27)19(26)11-24/h9,12,14-16,18,24,27H,4-8,10-11H2,1-3H3/t12-,14-,15+,16+,18+,20-,21+,22+/m1/s1
InChIKeyOWHJNSYSENMCSN-QPUULIFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paramethasone (CAS 378-59-6): A 6α-Fluoro Glucocorticoid with Differentiated Pharmacological Properties for Research and Clinical Procurement


Paramethasone (6α-fluoro-16α-methylprednisolone) is a synthetic, fluorinated glucocorticoid of the long-acting corticosteroid class, exhibiting a biological half-life exceeding 48 hours [1]. Its unique substitution architecture—fluorination exclusively at the 6α position combined with 16α-methylation, without the 9α-fluoro group present in dexamethasone or betamethasone—yields an intermediate anti-inflammatory potency (10× hydrocortisone) with negligible mineralocorticoid activity [2]. This structural divergence produces a pharmacological profile that is neither matched by non-fluorinated prednisolone derivatives nor by the higher-potency 9α-fluoro corticosteroids, making precise compound selection critical for both research model design and clinical procurement decisions [3].

Why Paramethasone (CAS 378-59-6) Cannot Be Interchanged with Dexamethasone, Betamethasone, or Other In-Class Glucocorticoids


Glucocorticoids within the same ATC class (H02AB) exhibit widely divergent pharmacological profiles driven by specific substituent patterns. Paramethasone's 6α-fluoro substitution without 9α-fluorination is the critical structural determinant that separates it from 9α-fluoro steroids such as dexamethasone and betamethasone: the 6α-fluoro group minimally affects pressor and mineralocorticoid activities, whereas the 9α-fluoro group dramatically enhances both [1]. Furthermore, paramethasone's metabolic fate—excreted predominantly unchanged rather than undergoing C-6 hydroxylation like dexamethasone—introduces distinct pharmacokinetic and drug-interaction considerations [2]. Generic substitution within this class without accounting for these quantifiable pharmacological differences can lead to unintended changes in therapeutic efficacy, sodium/fluid balance, blood pressure control, and metabolic side-effect burden [3].

Quantitative Comparator Evidence for Paramethasone (CAS 378-59-6) vs. Closest Analogs: A Procurement Selection Guide


Anti-Inflammatory Potency and Sodium Retention Profile: Paramethasone vs. Dexamethasone and Betamethasone

Paramethasone exhibits an anti-inflammatory potency of 10 relative to hydrocortisone (set to 1), with a mineralocorticoid (sodium-retaining) activity score of 0 and an equivalent oral dose of 2 mg [1]. In head-to-head standardized potency tables, dexamethasone scores 30 (equivalent dose 0.75 mg) and betamethasone scores 25–40 (equivalent dose 0.6 mg), both also with zero sodium retention [1]. Paramethasone is thus approximately 3-fold less potent than dexamethasone and 2.5–4-fold less potent than betamethasone on a milligram-equivalent basis [1]. Additionally, paramethasone shares a similar therapeutic index with prednisolone and methylprednisolone, whereas dexamethasone, betamethasone, and triamcinolone have lower therapeutic indices and are considered less desirable for routine use [2].

Glucocorticoid potency Anti-inflammatory activity Sodium retention Corticosteroid equivalence

Pressor and Mineralocorticoid Liability: 6α-Fluoro vs. 9α-Fluoro Corticosteroids in a Conscious Sheep Model

In a controlled in vivo study of conscious sheep receiving 5-day steroid infusions, 6α-fluoro substitution on the prednisolone scaffold had little influence on pressor activity, mineralocorticoid (MC) activity, or glucocorticoid (GC) activity [1]. In striking contrast, 9α-fluoro substitution greatly enhanced both pressor and MC activity—measured by increased mean arterial pressure and reduced urinary sodium excretion [1]. The pressor effect of 9α-fluoro substitution was attenuated but not eliminated by 16α-methylation (dexamethasone) or 16α-hydroxylation (triamcinolone), whereas 6α-fluoro substitution avoided this pressor liability entirely [1]. Paramethasone, bearing only the 6α-fluoro group without 9α-fluorination, thus retains the anti-inflammatory benefit of fluorination without the hypertensive and sodium-retaining amplification conferred by 9α-fluorination.

Blood pressure Mineralocorticoid activity Structure-activity relationship 6α-fluoro substitution

Metabolic Stability and Excretion Profile: Paramethasone Excreted Unchanged vs. Dexamethasone C-6 Hydroxylation

A comparative metabolic fate study in Sprague-Dawley rats demonstrated that paramethasone is excreted predominantly as unchanged parent compound, whereas dexamethasone undergoes metabolic transformation via hydroxylation at the C-6 position [1]. Both paramethasone and dexamethasone exhibited slow excretion rates and prolonged plasma half-lives relative to less potent glucocorticoids, but the resistance of paramethasone to C-6 hydroxylation—conferred by the 6α-fluoro substituent itself—results in a distinct metabolic pathway with fewer circulating metabolites [1]. Cortisol and prednisolone were more extensively metabolized via Δ4-3-ketone reduction and C-20 reduction, while paramethasone and dexamethasone showed no evidence of Δ4-3-ketone reduction [1].

Pharmacokinetics Drug metabolism Metabolic stability Urinary excretion

Clinical Anti-Inflammatory Efficacy in Chronic Bronchial Asthma: Paramethasone 2.1× Prednisone vs. Betamethasone 9.6× Prednisone

In a clinical dose-response study of 44 patients with chronic bronchial asthma, paramethasone was found to be 2.1 times more efficient than prednisone on a weight basis for maintenance therapy [1]. In the same study, betamethasone proved 9.6 times more efficient than prednisone [1]. The dose-response relationship was established by comparing various doses of paramethasone and betamethasone against established prednisone maintenance doses, yielding the potency ratio Prednisone/Betamethasone = 9.6:1 and Paramethasone/Prednisone = 2.1:1 [1]. This positions paramethasone as a moderate step-up in potency from prednisone, approximately 4.6-fold less potent than betamethasone in this clinical context.

Asthma Clinical efficacy Dose-response Corticosteroid potency

Sodium Retention Safety in Hypertensive and Renal-Compromised Patients: Paramethasone vs. Prednisone Equivalence

In a clinical study of 50 patients with systemic lupus erythematosus, including those with advanced renal disease and hypertension, paramethasone administered as a single daily oral dose was effective without causing sodium retention [1]. The dose equivalence established was 2 mg paramethasone = 5 mg prednisone = 4 mg methylprednisolone [1]. Forty-five of 50 patients (90%) were able to control their illness using this once-daily regimen [1]. This absence of sodium retention contrasts with prednisolone, which has a documented mineralocorticoid activity score of 0.3 relative to hydrocortisone and can produce clinically meaningful sodium and fluid retention [2].

Sodium retention Hypertension Renal disease Systemic lupus erythematosus Clinical safety

Optimal Research and Procurement Application Scenarios for Paramethasone (CAS 378-59-6) Based on Quantitative Comparator Evidence


In Vivo Hypertension and Cardiovascular Research Models Requiring Glucocorticoid Intervention Without Pressor Confounding

Paramethasone is the preferred glucocorticoid for studies of hypertension, heart failure, or sodium homeostasis where corticosteroid anti-inflammatory effects are needed but 9α-fluoro steroids would introduce unwanted pressor and mineralocorticoid activity. As demonstrated by Spence et al., 6α-fluoro substitution does not amplify pressor or MC effects, unlike 9α-fluoro substitution [1]. This makes paramethasone suitable for chronic infusion models in conscious animals where blood pressure is a primary endpoint.

Clinical Procurement for Patients with Renal Impairment or Sodium-Sensitive Conditions Requiring Moderate Immunosuppression

For patient populations with concomitant renal disease, hypertension, or heart failure, paramethasone provides effective anti-inflammatory and immunosuppressive action without sodium retention, as confirmed in the Dubois 1963 study where 90% of SLE patients—including those with advanced renal disease—were controlled without sodium retention at 2 mg/day [2]. This avoids both the sodium retention of prednisolone (mineralocorticoid score 0.3) and the excessive potency and metabolic disruption of dexamethasone (potency 30×) [3].

Pharmacokinetic and Drug Metabolism Studies Requiring Metabolically Stable Glucocorticoid with Reduced CYP-Mediated Variability

Paramethasone is excreted predominantly unchanged, bypassing the C-6 hydroxylation pathway that metabolizes dexamethasone [4]. This metabolic stability makes it an ideal probe compound for pharmacokinetic studies where minimal metabolite interference is desired, or for co-administration studies where CYP-mediated drug-drug interactions need to be minimized.

Moderate-Potency Asthma and Respiratory Disease Research Where Prednisone Is Insufficient but High-Potency Steroids Are Excessive

Paramethasone's 2.1× prednisone potency in chronic bronchial asthma [5] positions it as a step-up agent when prednisone efficacy is inadequate but the 9.6× potency of betamethasone or 30× potency of dexamethasone would carry unnecessary metabolic and HPA-axis suppression risks. This potency calibration supports dose-ranging studies in respiratory disease models.

Quote Request

Request a Quote for 6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.